

Application Notes and Protocols for Thiol-PEG2-Acid Conjugation to Gold Nanoparticles

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Compound of Interest

Compound Name: Thiol-PEG2-acid

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This document provides a detailed protocol for the functionalization of gold nanoparticles (AuNPs) using **Thiol-PEG2-acid**, a common and versatile method for creating stable and biocompatible nanoconjugates. The protocol covers the initial PEGylation of AuNPs and the subsequent covalent conjugation of biomolecules via carbodiimide chemistry.

Introduction

Gold nanoparticles possess unique optical and electronic properties, making them ideal for a wide range of biomedical applications, including diagnostics, drug delivery, and bioimaging.^[1]^[2]^[3]^[4]^[5] Surface functionalization with polyethylene glycol (PEG) is a widely adopted strategy to enhance the stability of AuNPs in biological media, reduce non-specific protein adsorption, and improve their biocompatibility. The use of a hetero-bifunctional Thiol-PEG-acid linker allows for the stable anchoring of the PEG molecule to the gold surface via a strong gold-thiol bond, while the terminal carboxylic acid group provides a reactive site for the covalent attachment of various biomolecules.

This protocol details a two-stage process:

- PEGylation: The modification of bare gold nanoparticles with **Thiol-PEG2-acid**.
- Bioconjugation: The activation of the terminal carboxyl group using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry,

followed by the covalent attachment of a biomolecule containing a primary amine.

Quantitative Data Summary

The following tables summarize typical quantitative data obtained during and after the conjugation process. The exact values may vary depending on the specific nanoparticle size, PEG linker length, and the nature of the conjugated biomolecule.

Table 1: Characterization of Gold Nanoparticles Before and After PEGylation

Parameter	Bare AuNPs	Thiol-PEG2-acid Functionalized AuNPs
Core Diameter (TEM)	20 nm	~20 nm
Hydrodynamic Diameter (DLS)	~25 nm	30-40 nm
Zeta Potential	~ -30 mV	~ -40 to -50 mV
UV-Vis λ_{max}	520 nm	523-525 nm (slight red-shift)
Appearance	Wine-red solution	Wine-red solution

Table 2: Characterization After Biomolecule Conjugation (Example: Antibody)

Parameter	Thiol-PEG2-acid AuNPs	Antibody-Conjugated AuNPs
Hydrodynamic Diameter (DLS)	30-40 nm	50-80 nm
Zeta Potential	~ -40 to -50 mV	~ -20 to -30 mV
UV-Vis λ_{max}	523-525 nm	525-530 nm (further red-shift)
Conjugation Efficiency	N/A	Typically > 80%

Experimental Protocols

Materials and Reagents

- Gold Nanoparticles (e.g., 20 nm, citrate-stabilized)

- **Thiol-PEG2-acid** (HS-(CH₂)₂-(OCH₂CH₂)₂-O-(CH₂)₂-COOH)
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
- N-hydroxysuccinimide (NHS) or Sulfo-NHS
- Phosphate Buffered Saline (PBS), pH 7.4
- Mes buffer (2-(N-morpholino)ethanesulfonic acid), pH 5.5-6.0
- Biomolecule with a primary amine group (e.g., antibody, protein, peptide)
- Quenching solution (e.g., Tris buffer or hydroxylamine)
- Bovine Serum Albumin (BSA) for blocking (optional)
- Deionized (DI) water
- Centrifuge and appropriate centrifuge tubes

Protocol 1: PEGylation of Gold Nanoparticles

This protocol describes the ligand exchange process to coat citrate-stabilized AuNPs with **Thiol-PEG2-acid**.

- Preparation of Reagents:
 - Prepare a stock solution of **Thiol-PEG2-acid** in DI water or a suitable buffer. The concentration will depend on the desired surface coverage and the concentration of the AuNP solution.
- PEGylation Reaction:
 - To a solution of gold nanoparticles, add the **Thiol-PEG2-acid** solution. The molar ratio of PEG to AuNPs should be optimized, but a starting point is a significant molar excess of the PEG linker.
 - Incubate the mixture at room temperature for at least 1 hour with gentle stirring or rotation. The thiol group will displace the citrate ions on the gold surface, forming a stable Au-S

bond.

- Purification of PEGylated AuNPs:
 - Centrifuge the solution to pellet the functionalized nanoparticles. The centrifugation speed and time will depend on the size of the AuNPs (e.g., for 20 nm AuNPs, 12,000 x g for 20 minutes).
 - Carefully remove the supernatant, which contains excess **Thiol-PEG2-acid** and displaced citrate ions.
 - Resuspend the nanoparticle pellet in a suitable buffer, such as PBS, by gentle vortexing or sonication.
 - Repeat the centrifugation and resuspension steps at least twice to ensure the removal of unreacted reagents.
- Characterization:
 - Characterize the purified **Thiol-PEG2-acid** functionalized AuNPs using UV-Vis spectroscopy to observe the slight red-shift in the surface plasmon resonance peak and Dynamic Light Scattering (DLS) to measure the increase in hydrodynamic diameter.

Protocol 2: Biomolecule Conjugation via EDC/NHS Chemistry

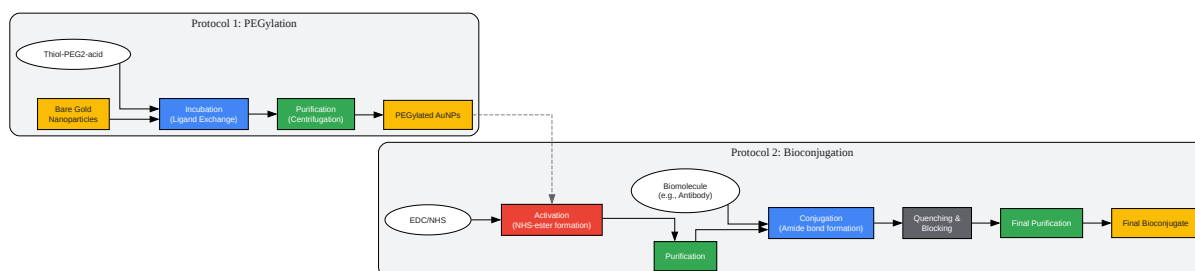
This protocol outlines the covalent attachment of a biomolecule containing a primary amine to the carboxyl-terminated PEGylated AuNPs.

- Activation of Carboxyl Groups:
 - Resuspend the purified **Thiol-PEG2-acid** functionalized AuNPs in a suitable activation buffer, such as Mes buffer (pH 5.5-6.0). The acidic pH enhances the efficiency of the EDC/NHS reaction.
 - Prepare fresh solutions of EDC and NHS in the activation buffer.
 - Add EDC to the AuNP solution to a final concentration of approximately 2 mM.

- Immediately add NHS to the solution to a final concentration of approximately 5 mM.
- Incubate the mixture for 15-30 minutes at room temperature with gentle mixing. This reaction forms a semi-stable NHS-ester on the surface of the nanoparticles.
- Purification of Activated AuNPs:
 - Centrifuge the activated AuNP solution to remove excess EDC and NHS.
 - Carefully discard the supernatant and resuspend the pellet in a conjugation buffer with a neutral pH, such as PBS (pH 7.4). This pH is optimal for the reaction with primary amines.
- Conjugation with Biomolecule:
 - Immediately add the biomolecule (e.g., antibody) to the resuspended activated AuNPs. The amount of biomolecule to be added should be optimized for the specific application.
 - Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle mixing. The primary amine groups on the biomolecule will react with the NHS-esters on the AuNPs to form stable amide bonds.
- Quenching and Blocking:
 - Add a quenching solution, such as Tris buffer or hydroxylamine, to a final concentration of 50-100 mM to deactivate any unreacted NHS-esters.
 - (Optional) To block any remaining active sites on the nanoparticle surface and prevent non-specific binding, add a solution of BSA to a final concentration of 1% (w/v) and incubate for 30 minutes.
- Final Purification:
 - Centrifuge the final conjugate solution to remove unreacted biomolecules, quenching agents, and BSA.
 - Resuspend the purified bioconjugate in a suitable storage buffer.
 - Repeat the washing step at least twice.

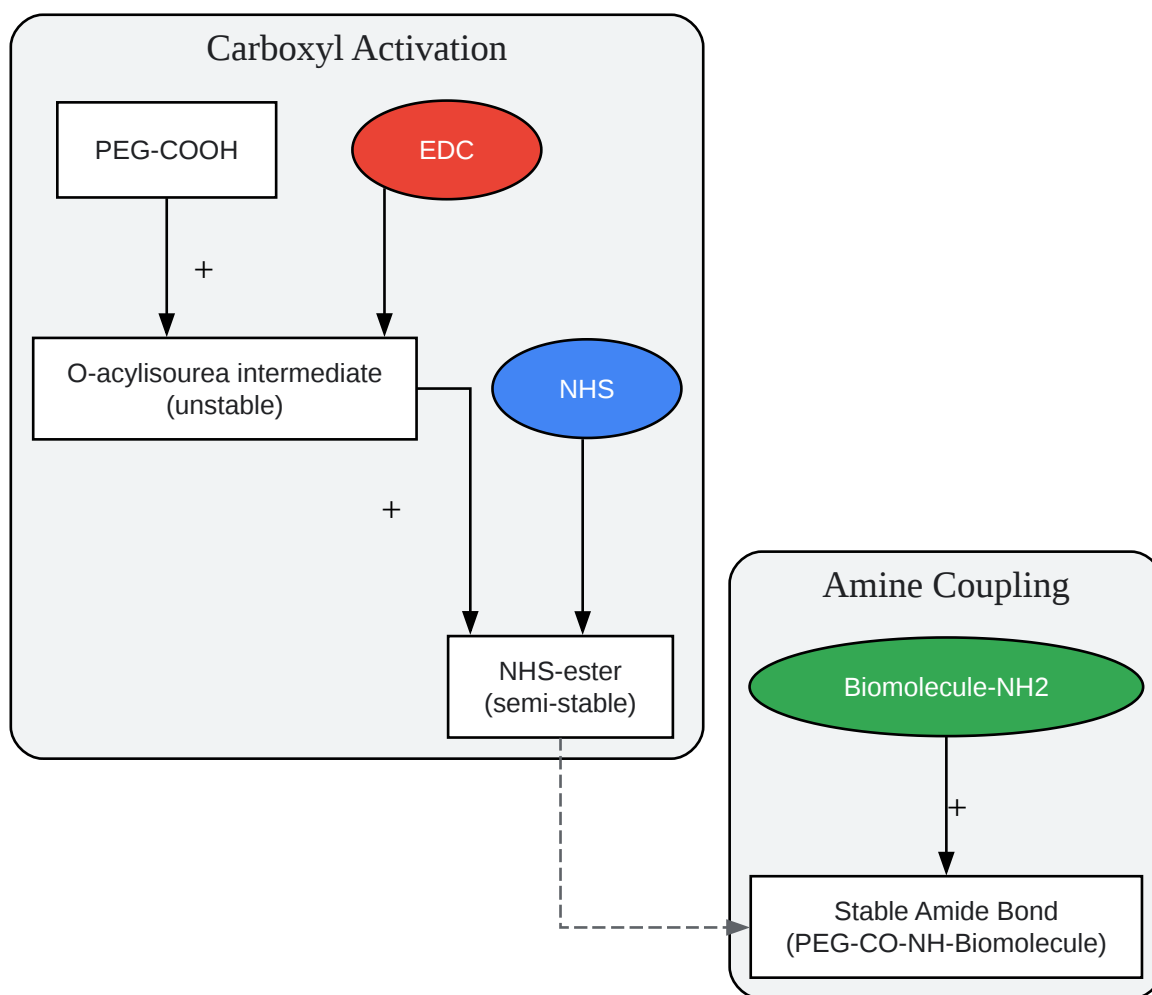
- Characterization and Storage:
 - Characterize the final conjugate using DLS to confirm an increase in size and UV-Vis spectroscopy to observe any further shift in the plasmon peak.
 - Store the final conjugate at 4°C. Do not freeze.

Visualizations



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Caption: Workflow for **Thiol-PEG2-acid** conjugation to gold nanoparticles.



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Caption: EDC/NHS chemistry for covalent amide bond formation.

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